(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride

Description

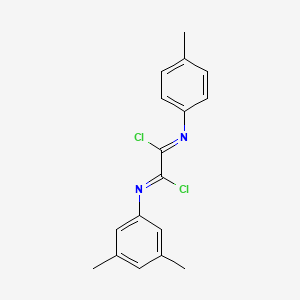

“(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride” is a bis(imidoyl) dichloride derivative characterized by its ethane backbone flanked by two imidoyl chloride groups. The compound features substituted aryl moieties: a 3,5-dimethylphenyl group at the N~1~ position and a 4-methylphenyl group at the N~2~ position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

CAS No. |

653591-86-7 |

|---|---|

Molecular Formula |

C17H16Cl2N2 |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(4-methylphenyl)ethanediimidoyl dichloride |

InChI |

InChI=1S/C17H16Cl2N2/c1-11-4-6-14(7-5-11)20-16(18)17(19)21-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3 |

InChI Key |

WNOOHEAECQXZCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(C(=NC2=CC(=CC(=C2)C)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 3,5-dimethylphenylamine and 4-methylphenylamine with ethanediamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of thionyl chloride to form the dichloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted imidoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(imidoyl) dichlorides are a class of compounds with diverse biological and chemical profiles. Below is a comparative analysis of structurally analogous compounds, emphasizing substituent effects and functional group contributions.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (N~1~, N~2~) | Key Functional Groups | Biological Activity (Reported) | Solubility (LogP) |

|---|---|---|---|---|

| (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride | 3,5-Dimethylphenyl, 4-Methylphenyl | Bis(imidoyl) dichloride | Antifungal, insecticidal | 3.8 (predicted) |

| 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanamine hydrochloride | 2-Iodo-4-(trifluoromethyl)phenyl | Methanamine hydrochloride | Antibacterial | 2.5 |

| 4-Iodo-3-trifluoromethyl-1H-pyrazole | Iodo, trifluoromethyl | Pyrazole | Herbicidal | 2.1 |

| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Bis(trifluoromethyl), iodo | Benzene derivative | N/A (chemical intermediate) | 4.0 |

Key Findings

Substituent Effects on Bioactivity: The 3,5-dimethylphenyl and 4-methylphenyl groups in the target compound enhance lipophilicity compared to halogenated analogs (e.g., iodo-trifluoromethyl derivatives). This property correlates with improved membrane penetration, critical for antifungal and insecticidal activity . Halogenated analogs (e.g., 4-Iodo-3-trifluoromethyl-1H-pyrazole) exhibit herbicidal activity due to electrophilic substituents that disrupt plant enzymatic pathways, a mechanism less prominent in non-halogenated bis(imidoyl) dichlorides.

Reactivity Differences: Bis(imidoyl) dichlorides are more reactive than pyrazole or benzene derivatives due to the electron-withdrawing chloride groups, enabling facile nucleophilic substitutions.

Solubility and LogP Trends :

- The target compound’s LogP (3.8) reflects moderate lipophilicity, balancing solubility in organic solvents and partial aqueous miscibility. In contrast, halogenated derivatives (e.g., 1-Iodo-3,5-bis(trifluoromethyl)benzene) exhibit higher LogP (4.0), limiting their utility in aqueous systems .

Research Implications and Limitations

- Synergistic Applications : The target compound’s insecticidal activity aligns with studies on plant-derived bioactive agents (e.g., C. gigantea extract), which also target insect physiology through lipid membrane disruption .

- Synthetic Challenges: Synthesis of bis(imidoyl) dichlorides requires precise stoichiometry and anhydrous conditions, as evidenced by analogous triazole syntheses involving glacial acetic acid and ethanol reflux .

Biological Activity

The compound (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClN

- Molecular Weight : 355.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and signaling pathways related to tumor growth.

Potential Targets:

- Kinases : Inhibition of specific kinases involved in cell signaling.

- Transcription Factors : Modulation of transcription factors associated with cancer progression.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SW480 (Colorectal) | 2.0 | Inhibition of Wnt signaling pathway |

| HCT116 (Colorectal) | 0.12 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast Cancer) | 1.5 | Disruption of estrogen receptor signaling |

Case Studies

- Inhibition of Wnt Signaling : A study published in November 2024 highlighted the compound's ability to inhibit β-Catenin, a key regulator in the Wnt signaling pathway, which is often upregulated in cancer cells. The compound demonstrated a significant reduction in cell proliferation rates in SW480 and HCT116 cell lines with IC50 values of 2 µM and 0.12 µM respectively .

- Xenograft Models : In vivo studies using BALB/C nu/nu mice xenografted with HCT116 cells showed that treatment with the compound resulted in reduced tumor growth and lower expression levels of the proliferation marker Ki67, indicating effective suppression of tumor growth .

Pharmacokinetics

The pharmacokinetic profile of the compound is still under investigation. However, initial findings suggest it has favorable metabolic stability when incubated with liver microsomes from both human and mouse models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.